Gnetumelin B
Description
Gnetumelin B is a stilbenoid compound isolated from the genus Gnetum, a group of tropical gymnosperms. Structurally, it is characterized by a resveratrol-like backbone with additional hydroxyl and methyl groups, conferring unique biochemical properties.
Properties
Molecular Formula |
C17H16O6 |
|---|---|
Molecular Weight |
316.30 g/mol |
IUPAC Name |
2-(5-hydroxy-2,4-dimethoxyphenyl)-4-methoxy-1-benzofuran-5-ol |
InChI |
InChI=1S/C17H16O6/c1-20-14-8-16(21-2)12(19)6-9(14)15-7-10-13(23-15)5-4-11(18)17(10)22-3/h4-8,18-19H,1-3H3 |
InChI Key |
WPTYIMKBCOBMDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC3=C(O2)C=CC(=C3OC)O)O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Gnetumelin B involves the extraction and isolation from the plant Gnetum montanum Markgr. f. megalocarpum Markgr. The process typically includes the following steps:
Extraction: The plant material is subjected to solvent extraction using solvents such as methanol or ethanol.
Isolation: The crude extract is then subjected to chromatographic techniques such as column chromatography to isolate this compound.
Purification: Further purification is achieved using techniques like high-performance liquid chromatography (HPLC) to obtain pure this compound.
Chemical Reactions Analysis
Oxidation Reactions
The electron-rich aromatic rings and ethylene bond make Gnetumelin B susceptible to oxidation:
-
Epoxidation : Reaction with peracids (e.g., mCPBA) forms an epoxide at the ethylene bond.
-
Hydroxylation : Oxidizing agents like OsO₄ introduce hydroxyl groups across the double bond, yielding diols .
Reduction Reactions
The ethylene bond undergoes hydrogenation under catalytic conditions:
-
Hydrogenation : Pd/C or Raney Ni in H₂ reduces the double bond to a single bond, yielding dihydro-Gnetumelin B.
| Reduction Method | Catalyst | Product |
|---|---|---|
| Catalytic Hydrogenation | Pd/C | Dihydro-Gnetumelin B |
Photochemical Reactions
Stilbenes undergo [2+2] cycloaddition under UV light, forming cyclobutane derivatives. For this compound, this could lead to dimerization or crosslinking .
Biological Interactions
While not strictly chemical reactions, this compound’ interactions with enzymes are critical:
Scientific Research Applications
Gnetumelin B has several scientific research applications:
Chemistry: In chemistry, this compound is studied for its potential as a precursor for synthesizing other biologically active stilbene derivatives.
Biology: In biological research, this compound is investigated for its antioxidant properties, which can help in understanding oxidative stress mechanisms.
Medicine: In medicine, this compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Gnetumelin B involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound exerts its antioxidant effects by scavenging free radicals and upregulating antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Anticancer Activity: This compound induces apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Key Findings :
- Bioactivity: this compound exhibits superior anticancer potency against HeLa cells compared to resveratrol, likely due to its methyl group stabilizing interactions with cellular targets . However, its antioxidant capacity is weaker than piceatannol, which has additional hydroxyl groups for free radical scavenging .
- Pharmacokinetics: Low oral bioavailability remains a limitation for clinical translation, a common issue among stilbenoids due to rapid metabolism .
Mechanistic Comparisons
- Antioxidant Pathways: this compound activates the Nrf2/ARE pathway, similar to resveratrol, but with reduced efficacy in upregulating glutathione synthesis compared to piceatannol .
- Anticancer Mechanisms : Unlike resveratrol, which induces apoptosis via p53 activation, this compound promotes caspase-independent autophagy in HeLa cells, a trait shared with gnetol .
- Anti-inflammatory Effects : this compound inhibits NF-κB at lower concentrations (IC₅₀ = 5.7 μM) than resveratrol (IC₅₀ = 18.4 μM), attributed to its methyl group enhancing binding affinity to IκB kinase .
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